molecular formula C12H5F21O B057718 2-(Perfluorodecyl)ethanol CAS No. 865-86-1

2-(Perfluorodecyl)ethanol

Cat. No. B057718
CAS RN: 865-86-1
M. Wt: 564.13 g/mol
InChI Key: FLXYIZWPNQYPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Perfluorodecyl)ethanol involves the radical reaction of perfluoroalkyl-iodo-ethanes with solvents such as N,N-dimethylformamide, leading to the formation of the corresponding alcohol. This process is optimized based on factors such as solvent concentration, water content, temperature, and the nature of the radical initiator, demonstrating the reactivity of the fluorinated radical with oxygen atoms in solvents (Signe et al., 1991). Additionally, electrochemical reduction in N,N-dimethylformamide solvent has been shown to produce 2-(Perfluorodecyl)ethanol efficiently, with perfluoroalkyl-ethylene as a major by-product (Benefice-Malouet et al., 1988).

Molecular Structure Analysis

The molecular structure of 2-(Perfluorodecyl)ethanol is characterized by the presence of a long perfluorodecyl chain attached to an ethanol group. This structure is responsible for its unique physical and chemical properties, such as high hydrophobicity and stability. Studies involving coordination chemistry and molecular dynamics simulations have provided insights into the interactions and behavior of fluorinated alcohol molecules in various environments (Tikhonova et al., 2009).

Chemical Reactions and Properties

2-(Perfluorodecyl)ethanol undergoes various chemical reactions, including coordination with mercury-containing anticrowns, demonstrating its reactivity and potential for forming complex structures. Its reactivity with different solvents and conditions highlights the versatile nature of this compound in chemical synthesis and applications (Tikhonova et al., 2009).

Physical Properties Analysis

The physical properties of 2-(Perfluorodecyl)ethanol, such as its boiling point, solubility, and density, are significantly influenced by the perfluorodecyl group. These properties make it an important solvent and reagent in fluorine chemistry and material science. The solvent organization around the perfluoro group of related compounds has been studied to understand the effect of perfluoro groups on photophysical properties, providing valuable insights into the behavior of 2-(Perfluorodecyl)ethanol in different environments (Mondal et al., 2016).

Scientific Research Applications

  • Atmospheric Studies : 2-(Perfluorodecyl)ethanol, as a part of fluorotelomer alcohols (FTOHs), has been detected in the Arctic atmosphere. These compounds are used as commercial surface treatments and are precursors for substances like perfluorocarboxylic acids and perfluorooctane sulfonate, which can accumulate in humans and biota. The study by Shoeib, Harner, and Vlahos (2006) found significant concentrations of 10:2 FTOH (perfluorodecyl ethanol) in the Arctic, indicating long-range atmospheric transport and widespread distribution of these compounds (Shoeib, Harner, & Vlahos, 2006).

  • Chemistry Education : Although not directly involving 2-(Perfluorodecyl)ethanol, the use of ethanol as a teaching tool in chemistry education has been explored. A study by Feierabend and Eilks (2011) discussed a lesson plan based on ethanol as an alternative energy source, emphasizing the societal dimension of chemistry education (Feierabend & Eilks, 2011).

  • Nanostructure Synthesis : In the field of nanotechnology, Meng, Wang, and Cui (2013) researched the synthesis of nano-CeO2 using ethanol/water mixtures. The study showed that varying the ethanol/water ratio during hydrothermal processes can control the morphology of CeO2 nanostructures, indicating the utility of ethanol in nanomaterial synthesis (Meng, Wang, & Cui, 2013).

  • Membrane Transport : Nakatsuji, Shimizu, Morita, Masuyama, and Okahara (1992) found that using 2-(perfluorohexyl)ethanol as a solvent in supported liquid membrane systems can enhance the transport velocity for potassium ions. This indicates potential applications in membrane technology (Nakatsuji et al., 1992).

  • Superamphiphobic Surfaces : Guo et al. (2021) developed a superamphiphobic fluorinated silica sol with core-shell structure, which has applications in anti-fouling, self-cleaning, and anti-corrosion. Perfluorodecyl groups were grafted onto silica nanoparticles, transforming them from hydrophilic to superamphiphobic (Guo et al., 2021).

Safety And Hazards

While specific safety and hazard information for 2-(Perfluorodecyl)ethanol was not found, general precautions should be taken while handling this chemical. This includes wearing appropriate personal protective equipment and ensuring good ventilation in the work area .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2OH, C12H5F21O
Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029905
Record name 2-(Perfluorodecyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

-0.9 ± 0.02 [log Psd at 298.15 K (Pa)]
Record name 10:2 FTOH
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

Product Name

2-(Perfluorodecyl)ethanol

CAS RN

865-86-1
Record name 2-(Perfluorodecyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H,2H,2H-Perfluorodeca-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Perfluorodecyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(PERFLUORODECYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72U7Q973T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Perfluorodecyl)ethanol
Reactant of Route 2
2-(Perfluorodecyl)ethanol
Reactant of Route 3
2-(Perfluorodecyl)ethanol
Reactant of Route 4
2-(Perfluorodecyl)ethanol
Reactant of Route 5
2-(Perfluorodecyl)ethanol
Reactant of Route 6
2-(Perfluorodecyl)ethanol

Citations

For This Compound
31
Citations
G Galli, S Gasperetti, M Bertolucci… - Molecular Crystals and …, 2004 - Taylor & Francis
New liquid crystal polymers with unusual macromolecular structure were prepared by copolymerization of a fluorinated vinylcyclopropane (1) with methyl methacrylate (2). The …
Number of citations: 0 www.tandfonline.com
E Katoh, I Ando - Journal of Molecular Structure: THEOCHEM, 1996 - Elsevier
13 C CP/MAS and PST/MAS NMR experiments are carried out on poly(l-glutamate) with n-fluoroalkyl side chains over a range of temperatures from 30 to 100C to elucidate structural …
Number of citations: 0 www.sciencedirect.com
JA Rosati, KA Krebs, X Liu - Critical reviews in food science and …, 2007 - Taylor & Francis
This study characterized chemicals released into a chamber in the process of cooking microwave popcorn. Seventeen types of microwave popcorn from eight different brands were …
Number of citations: 0 www.tandfonline.com
M Still, M Schlummer, L Gruber… - Journal of agricultural …, 2013 - ACS Publications
… ethanol (8:2 FTOH), and 2-perfluorodecyl ethanol (10:2 FTOH) were purchased from … ethanol (8:2 FTOH), and 2-perfluorodecyl ethanol (10:2 FTOH) (Wellington Laboratories Inc.). …
Number of citations: 0 pubs.acs.org
WK Lee, SI Jeon, SY Yoon, JK Lee, CS Ha… - Macromolecular …, 2006 - koreascience.or.kr
The properties and composition of polymer surfaces play an essential role in many commercial applications of polymers, including wetting, printing, biomaterials and adhe-sives." In …
Number of citations: 0 www.koreascience.or.kr
Y Iwasaki, K Akiyoshi - Journal of applied polymer science, 2006 - Wiley Online Library
We report here a new feature for highly wettable polyethylene films prepared by spontaneous surface enrichment of perfluoroalkylated phosphorylcholine (PC) additives via a simple …
Number of citations: 0 onlinelibrary.wiley.com
JK Lee, CS Ha, WK Lee - Molecular Crystals and Liquid Crystals, 2004 - Taylor & Francis
We report the characterization and modification of materials based on biodegradable polyesters and fluorocarbon chemistry. Ultrathin films with thickness less than the maximum ESCA …
Number of citations: 0 www.tandfonline.com
ME Morales-McDevitt, J Becanova, A Blum, T Bruton… - digitalcommons.uri.edu
Supporting Information The Air that we Breathe: Neutral and volatile PFAS in Indoor Air Maya E. Morales-McDevitt 1 ; Jitka Becanova 1 , Arlene Blum 2 , Thomas Bruton 2 , Simon Vojta …
Number of citations: 0 digitalcommons.uri.edu
WK Lee, DD Wells, RE Goacher… - Surface and interface …, 2011 - Wiley Online Library
This study investigated the stereocomplex‐induced surface structure of enantiomeric poly(lactide) (PLA) blend films by time‐of‐flight secondary ion mass spectrometry (TOF‐SIMS). The …
S Chu, RJ Letcher - Journal of Chromatography A, 2008 - Elsevier
A quantitative analytical method was developed to simultaneously detect fluorotelomer alcohols (6:2 FTOH, 8:2 FTOH and 10:2 FTOH) and polyfluorinated sulfonamides (perfluoro-1-…
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.